
H-Cys(Acm)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(Acm)-NH2, also known as S-acetamidomethyl-L-cysteine amide, is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) functionality of cysteine, preventing unwanted reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-NH2 typically involves the protection of the thiol group of cysteine with the acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The resulting S-acetamidomethyl-L-cysteine can then be converted to its amide form by reacting with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The protected cysteine derivative is incorporated into the peptide chain, and the Acm group is removed at a later stage using specific deprotection reagents such as iodine or mercury(II) acetate .
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(Acm)-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Acm group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Substitution: The Acm group can be removed using reagents like iodine or mercury(II) acetate.
Major Products Formed
Oxidation: Disulfide-linked peptides or proteins.
Reduction: Free thiol-containing peptides or proteins.
Substitution: Peptides with different protecting groups or functional modifications.
Applications De Recherche Scientifique
H-Cys(Acm)-NH2 has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary function of H-Cys(Acm)-NH2 is to protect the thiol group of cysteine during peptide synthesis. The Acm group prevents unwanted reactions with other functional groups, ensuring the correct formation of peptide bonds. Upon completion of the synthesis, the Acm group is removed, allowing the thiol group to participate in the formation of disulfide bonds, which are crucial for the structural stability and function of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.
S-benzyl-L-cysteine: Cysteine protected with a benzyl group.
S-tert-butyl-L-cysteine: Cysteine protected with a tert-butyl group.
Uniqueness
H-Cys(Acm)-NH2 is unique due to the stability of the Acm protecting group under acidic conditions, making it suitable for use in solid-phase peptide synthesis. The Acm group can be selectively removed without affecting other protecting groups, providing flexibility in peptide synthesis strategies .
Propriétés
Formule moléculaire |
C6H13N3O2S |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m0/s1 |
Clé InChI |
XQQFETKFPSFQAX-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)NCSC[C@@H](C(=O)N)N |
SMILES canonique |
CC(=O)NCSCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


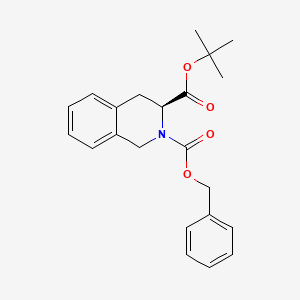
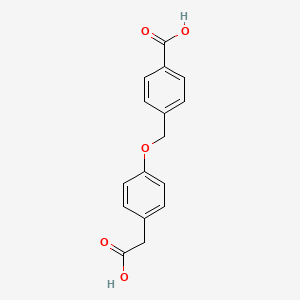

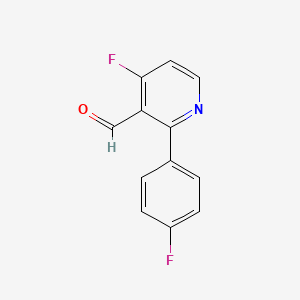
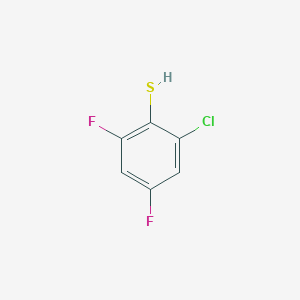
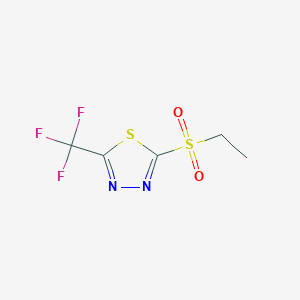
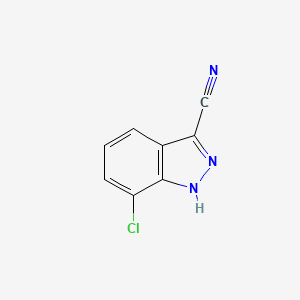
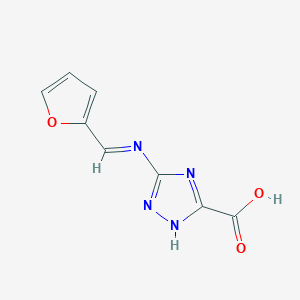

![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)


![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
